Cas no 2460751-36-2 (benzyl 2,5-diazaspiro3.5non-7-ene-2-carboxylate)

benzyl 2,5-diazaspiro3.5non-7-ene-2-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-26869246
- 2460751-36-2
- Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate
- benzyl 2,5-diazaspiro3.5non-7-ene-2-carboxylate
-
- MDL: MFCD32702684
- インチ: 1S/C15H18N2O2/c18-14(19-10-13-6-2-1-3-7-13)17-11-15(12-17)8-4-5-9-16-15/h1-7,16H,8-12H2
- InChIKey: VTEIZNDJSPLBPA-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CC2(CC=CCN2)C1)=O
計算された属性
- せいみつぶんしりょう: 258.136827821g/mol
- どういたいしつりょう: 258.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 41.6Ų
benzyl 2,5-diazaspiro3.5non-7-ene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26869246-2.5g |
benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate |
2460751-36-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
Enamine | EN300-26869246-0.05g |
benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate |
2460751-36-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 | |
Enamine | EN300-26869246-0.25g |
benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate |
2460751-36-2 | 95.0% | 0.25g |
$452.0 | 2025-03-20 | |
Enamine | EN300-26869246-1g |
benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate |
2460751-36-2 | 95% | 1g |
$914.0 | 2023-09-11 | |
Enamine | EN300-26869246-5g |
benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate |
2460751-36-2 | 95% | 5g |
$2650.0 | 2023-09-11 | |
1PlusChem | 1P028R2Q-50mg |
benzyl2,5-diazaspiro[3.5]non-7-ene-2-carboxylate |
2460751-36-2 | 95% | 50mg |
$315.00 | 2024-05-21 | |
1PlusChem | 1P028R2Q-5g |
benzyl2,5-diazaspiro[3.5]non-7-ene-2-carboxylate |
2460751-36-2 | 95% | 5g |
$3338.00 | 2024-05-21 | |
1PlusChem | 1P028R2Q-100mg |
benzyl2,5-diazaspiro[3.5]non-7-ene-2-carboxylate |
2460751-36-2 | 95% | 100mg |
$454.00 | 2024-05-21 | |
Aaron | AR028RB2-250mg |
benzyl2,5-diazaspiro[3.5]non-7-ene-2-carboxylate |
2460751-36-2 | 95% | 250mg |
$647.00 | 2025-02-16 | |
Aaron | AR028RB2-100mg |
benzyl2,5-diazaspiro[3.5]non-7-ene-2-carboxylate |
2460751-36-2 | 95% | 100mg |
$461.00 | 2025-02-16 |
benzyl 2,5-diazaspiro3.5non-7-ene-2-carboxylate 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
benzyl 2,5-diazaspiro3.5non-7-ene-2-carboxylateに関する追加情報
Benzyl 2,5-Diazaspiro[3.5]non-7-ene-2-carboxylate (CAS No. 2460751-36-2): A Comprehensive Overview
Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate (CAS No. 2460751-36-2) is a complex organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are characterized by a central spiro atom connecting two rings, in this case, a benzyl group and a diazaspiro ring system.
The benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate structure is notable for its high degree of conformational flexibility and the presence of multiple functional groups, including the carboxylate and diazaspiro moieties. These features contribute to its potential as a building block for the synthesis of more complex molecules with diverse biological activities. Recent studies have highlighted the importance of spirocyclic compounds in drug discovery, particularly in the development of novel therapeutics for various diseases.
In the context of medicinal chemistry, benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate has been explored for its potential as a scaffold for the design of new drugs. The spirocyclic structure provides a unique platform for the introduction of various substituents, allowing researchers to fine-tune the compound's pharmacological properties. For instance, modifications at the benzyl group or within the diazaspiro ring can significantly influence the compound's binding affinity and selectivity towards specific biological targets.
One of the key areas of research involving benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate is its application in the development of central nervous system (CNS) drugs. The compound's ability to cross the blood-brain barrier and its potential to modulate neurotransmitter systems make it an attractive candidate for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Recent studies have shown that derivatives of benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate exhibit promising neuroprotective effects and can improve cognitive function in animal models.
Another significant application of benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate is in the field of cancer research. The compound's structural features allow it to interact with various cellular targets involved in cancer progression, such as kinases and transcription factors. Studies have demonstrated that certain derivatives of benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate exhibit potent antiproliferative activity against cancer cells, making them potential candidates for further development as anticancer agents.
In addition to its therapeutic potential, benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate has also been investigated for its use in chemical synthesis and catalysis. The compound's carboxylate group can serve as a functional handle for various chemical transformations, enabling the synthesis of complex molecules with high stereocontrol and regioselectivity. Moreover, the spirocyclic structure can be utilized as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiopure compounds with high efficiency.
The synthesis of benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate typically involves multistep reactions that require careful control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the preparation of this compound and its derivatives. These improvements have facilitated their broader application in both academic research and industrial settings.
From a safety perspective, benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate is generally considered safe for use in laboratory settings when proper handling protocols are followed. However, like any chemical compound, it should be handled with care to avoid exposure to skin or inhalation. Safety data sheets (SDS) should be consulted for detailed information on handling and storage procedures.
In conclusion, benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate (CAS No. 2460751-36-2) represents a versatile and promising compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and chemical synthesis. Its unique structural features and potential biological activities make it an important molecule for further investigation and development.
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